Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)-
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Overview
Description
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- is an organic compound with the molecular formula C21H20NO2P This compound is characterized by the presence of a diphenylphosphinyl group and a phenylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- typically involves the reaction of diphenylphosphine oxide with N-benzylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphinyl group to diphenylphosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.
Scientific Research Applications
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The diphenylphosphinyl group can coordinate with metal ions, making it useful in catalysis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the diphenylphosphinyl group, making it less versatile in coordination chemistry.
Diphenylphosphine oxide: Does not contain the acetamide moiety, limiting its biological applications.
Benzylacetamide: Similar structure but without the diphenylphosphinyl group.
Uniqueness
Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)- is unique due to the presence of both the diphenylphosphinyl and phenylmethyl groups
Properties
CAS No. |
90304-93-1 |
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Molecular Formula |
C21H20NO2P |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-benzyl-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H20NO2P/c23-21(22-16-18-10-4-1-5-11-18)17-25(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
InChI Key |
DWDRBDIYXRUMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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